2-[(Diethylamino)methyl]-4-nitrophenol-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]-4-nitrophenol-d10 is a deuterated form of 2-[(Diethylamino)methyl]-4-nitrophenol. This compound is characterized by the presence of a nitro group and a diethylamino group attached to a phenol ring. It is commonly used in various fields of scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-4-nitrophenol-d10 undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Amino derivatives: Formed from the reduction of the nitro group.
Quinone derivatives: Formed from the oxidation of the phenol group.
Substituted phenols: Formed from the substitution of the diethylamino group.
Scientific Research Applications
2-[(Diethylamino)methyl]-4-nitrophenol-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-4-nitrophenol-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group and diethylamino group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(Diethylamino)methyl]-4-nitrophenol-d10 include:
- 2-[(Diethylamino)methyl]-4-methylphenol
- 2-[(Dimethylamino)methyl]-4-nitrophenol
- 2-[(Diethylamino)methyl]-4-formylphenol
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy.
Properties
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-12(4-2)8-9-7-10(13(15)16)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWSOMDNOMEQL-MWUKXHIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)[N+](=O)[O-])O)C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.